molecular formula C6H5FO3S B3151554 2-Hydroxybenzene-1-sulfonyl fluoride CAS No. 71517-69-6

2-Hydroxybenzene-1-sulfonyl fluoride

Cat. No.: B3151554
CAS No.: 71517-69-6
M. Wt: 176.17 g/mol
InChI Key: SYOXQXBDBLELRK-UHFFFAOYSA-N
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Description

Overview of Sulfonyl Fluorides as Chemically Reactive Platforms

Sulfonyl fluorides are a class of organic compounds characterized by a sulfonyl fluoride (B91410) group (-SO₂F) attached to an alkyl or aryl substituent. What makes these compounds particularly compelling is their unique balance of stability and reactivity. rsc.orgresearchgate.net The sulfur-fluorine (S-F) bond is exceptionally robust, rendering sulfonyl fluorides stable to hydrolysis, resistant to reduction and oxidation, and generally inert under many standard reaction conditions. acs.orgnih.govresearchgate.net

Despite this inherent stability, the sulfur atom in the sulfonyl fluoride moiety is highly electrophilic and can be "activated" to react with a wide range of nucleophiles. This reactivity is harnessed in what is now famously known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by Nobel laureate K. Barry Sharpless. scripps.eduuga.edu SuFEx is celebrated as a next-generation "click chemistry" reaction, a term designated for reactions that are modular, high-yielding, and generate only inoffensive byproducts. nih.gov This dual nature—stability for storage and handling, coupled with potent, triggerable reactivity—positions sulfonyl fluorides as powerful tools for chemists.

Historical Context and Evolution of Sulfur(VI) Fluoride Chemistry

The journey of sulfur(VI) fluoride compounds in science did not begin with click chemistry. Their history dates back to the 1920s and 1930s, where they were initially investigated for applications as dyes and pesticides. nih.govacs.org A resurgence of interest occurred in the 1960s when sulfonyl fluorides, such as phenylmethylsulfonyl fluoride (PMSF), were recognized as effective inhibitors of serine proteases, marking their entry into the realm of chemical biology. nih.govnih.gov

However, the modern era for these compounds was unequivocally launched in 2014 when Sharpless and colleagues identified SuFEx as a nearly perfect click reaction. scripps.edunih.gov This paradigm shift transformed sulfonyl fluorides from niche reagents into versatile connectors for molecular construction. The development of SuFEx chemistry has since spurred extensive research into the synthesis and application of a vast array of sulfonyl fluoride-containing molecules. nih.govresearchgate.net

Significance of Aryl Sulfonyl Fluorides in Organic Synthesis and Chemical Biology

The impact of aryl sulfonyl fluorides is felt across multiple scientific domains, primarily in organic synthesis and chemical biology.

In Organic Synthesis: Aryl sulfonyl fluorides are pivotal intermediates. researchgate.net Their reaction with nucleophiles like phenols and amines provides reliable routes to synthesize sulfonate esters and sulfonamides, respectively—structural motifs prevalent in pharmaceuticals. organic-chemistry.org Beyond the classic SuFEx reaction, aryl sulfonyl fluorides have been shown to participate in transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds, a fundamental transformation in organic chemistry. researchgate.net Their predictable reactivity makes them ideal for the late-stage functionalization of complex molecules. mdpi.com

In Chemical Biology and Drug Discovery: The sulfonyl fluoride moiety has been described as a "privileged warhead" for covalent drug design. rsc.orgrsc.org While traditional covalent inhibitors primarily target cysteine residues, sulfonyl fluorides expand the druggable proteome by their ability to form stable covalent bonds with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine. rsc.orguga.eduenamine.nettandfonline.com This multi-targeting capability has enabled the development of highly specific chemical probes to study protein function and potent inhibitors for challenging drug targets, such as those involved in protein-protein interactions. nih.govacs.orgnih.gov

Contextualizing 2-Hydroxybenzene-1-sulfonyl Fluoride within the Class of Hydroxy-Substituted Aryl Sulfonyl Fluorides

This compound belongs to the important subclass of hydroxy-substituted aryl sulfonyl fluorides. The presence of a hydroxyl (-OH) group on the aromatic ring introduces another layer of chemical functionality that can significantly influence the compound's properties and reactivity. The position of this hydroxyl group is critical.

In this compound, the hydroxyl group is positioned ortho to the sulfonyl fluoride group. This proximity can lead to several unique effects:

Intramolecular Hydrogen Bonding: The hydroxyl proton can form a hydrogen bond with one of the sulfonyl oxygens or the fluorine atom. This interaction can modulate the electronic properties and conformation of the sulfonyl fluoride group, potentially altering its reactivity.

Modulated Reactivity: The electron-donating nature of the hydroxyl group can influence the electrophilicity of the sulfur center. Furthermore, the hydroxyl group itself is a nucleophile and can participate in reactions, either intramolecularly or as a handle for further derivatization.

Chelation and Directed Reactions: The ortho-hydroxy-sulfonyl fluoride arrangement can act as a chelating group for metal catalysts, directing subsequent reactions to specific positions on the molecule.

Biological Activity: In a biological context, the hydroxyl group can serve as a critical hydrogen bond donor or acceptor, enhancing the binding affinity and selectivity of the molecule for its protein target. nih.gov For example, the reactivity of sulfonyl fluorides toward tyrosine residues in proteins is often enhanced by nearby basic residues that deprotonate the phenol (B47542). nih.govnih.gov

Compounds like 4-hydroxybenzenesulfonyl fluoride and other substituted analogs are available and utilized in research, underscoring the synthetic accessibility and importance of this class of molecules. bldpharm.comchemscene.com The specific placement of the hydroxyl group in the 2-position provides a unique structural motif, offering distinct opportunities for designing molecules with tailored reactivity and biological function.

Interactive Data Table: Reactivity of Aryl Sulfonyl Fluorides

NucleophileBond FormedApplication Area
Phenols/AlcoholsS-O (Sulfonate Ester)Organic Synthesis, Polymer Chemistry
AminesS-N (Sulfonamide)Medicinal Chemistry, Organic Synthesis
ThiolsS-S (Thiosulfonate)Chemical Biology
CarbanionsS-C (Sulfone)Organic Synthesis
Amino Acid Residues (Tyr, Lys, Ser, etc.)S-O, S-NChemical Biology, Covalent Drug Discovery

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOXQXBDBLELRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71517-69-6
Record name 2-hydroxybenzene-1-sulfonyl fluoride
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Advanced Synthetic Methodologies for 2 Hydroxybenzene 1 Sulfonyl Fluoride and Its Analogues

Strategies for Sulfonyl Fluoride (B91410) Moiety Installation on Phenolic Scaffolds

The introduction of a sulfonyl fluoride group onto a phenol (B47542) ring requires methods that are tolerant of the acidic phenolic proton and the nucleophilic character of the hydroxyl group. Modern synthetic strategies have evolved to address these challenges, offering milder and more efficient routes compared to traditional methods.

Modern Approaches to Sulfonyl Chloride-to-Fluoride Conversion in the Presence of Hydroxyl Groups

The conversion of sulfonyl chlorides to sulfonyl fluorides is a fundamental and widely used method for accessing this functional group. nih.gov However, the presence of a hydroxyl group on the aromatic ring necessitates careful selection of reagents and reaction conditions to avoid unwanted side reactions, such as intermolecular condensation or reaction at the hydroxyl group.

Recent advancements have focused on the use of mild and efficient fluorinating agents. Aqueous potassium bifluoride (KHF2) has been shown to be highly effective for this transformation. nih.gov The reaction is often carried out in a biphasic system or in solvents that can accommodate both the organic substrate and the inorganic fluoride salt. This method is particularly advantageous as it is cost-effective and environmentally benign. The general mechanism involves a nucleophilic substitution of the chloride with fluoride.

Key considerations for this conversion on phenolic scaffolds include:

pH control: Maintaining a slightly acidic pH can help to suppress the deprotonation of the phenol, thereby reducing its nucleophilicity and preventing it from participating in side reactions. nih.gov

Fluoride Source: While various fluoride sources can be used, KHF2 and potassium fluoride (KF) are commonly employed. organic-chemistry.orgmdpi.com The choice of fluoride salt and the presence of phase-transfer catalysts can significantly influence the reaction efficiency.

Solvent System: Biphasic solvent systems, such as water/acetone or water/acetonitrile (B52724), can facilitate the interaction between the sulfonyl chloride and the fluoride salt. organic-chemistry.org

Fluorinating AgentSolvent SystemTypical Temperature (°C)Key Advantages
KHF2 (aq)Biphasic (e.g., THF/water)Room TemperatureMild conditions, high yields, cost-effective. nih.gov
KFAcetonitrile with crown etherRoom TemperatureHigh efficiency, good for substrates with sensitive groups. mdpi.com
Et3N·3HFDichloromethane/DMSONot specifiedUsed in electrochemical synthesis from sulfonyl hydrazides.

This table presents generalized conditions for the conversion of aryl sulfonyl chlorides to aryl sulfonyl fluorides, which can be adapted for hydroxyl-substituted analogues.

Direct Fluorosulfonylation Reactions

Direct fluorosulfonylation offers a more atom-economical approach by installing the -SO2F group in a single step, bypassing the need for the synthesis and isolation of sulfonyl chloride intermediates. This is particularly relevant for phenolic substrates where the hydroxyl group can direct the regioselectivity of the reaction.

One prominent method involves the use of sulfuryl fluoride (SO2F2) gas in the presence of a base. researchgate.net The reaction of phenols with SO2F2 typically yields aryl fluorosulfates (-OSO2F), which can then be rearranged to the desired aryl sulfonyl fluorides under certain conditions, although direct C-sulfonylation is also possible. researchgate.netresearchgate.net The use of organocatalysts can promote the reaction of phenols with SO2F2 to produce aryl fluorosulfates in high yields. researchgate.net

Another approach is the reaction of phenols with a pre-formed fluorosulfonylating agent. For instance, a fluorosulfuryl imidazolium (B1220033) salt has been used for the fluorosulfonylation of phenols. researchgate.net Additionally, direct fluorosulfurylation of phenols has been reported using an in situ generated [18F]FSO2+ transfer agent, which is particularly relevant for radiolabeling applications. plu.mx

Electrochemical Synthesis Protocols

Electrochemical methods provide a green and efficient alternative for the synthesis of sulfonyl fluorides, often avoiding the need for harsh oxidants or catalysts. nih.govacs.org These techniques can be applied to the synthesis of 2-Hydroxybenzene-1-sulfonyl fluoride from appropriate precursors.

Oxidative Coupling of Thiols and Disulfides

A significant advancement in electrochemical synthesis is the direct conversion of thiols and disulfides into sulfonyl fluorides. nih.govacs.org This method involves the anodic oxidation of a thiophenol or a diphenyl disulfide in the presence of a fluoride source, such as potassium fluoride. nih.govacs.org For the synthesis of this compound, 2-mercaptophenol (B73258) or its corresponding disulfide would be the starting material.

The reaction is typically carried out in a biphasic solvent system, such as acetonitrile and aqueous HCl, using inexpensive graphite (B72142) and stainless steel electrodes. nih.gov The process is believed to proceed through the formation of a disulfide intermediate, which is then further oxidized and fluorinated. acs.org The presence of pyridine (B92270) can be beneficial, potentially acting as an electron mediator or a phase transfer catalyst. nih.govacs.org

Starting MaterialElectrode SystemElectrolyte/Fluoride SourceKey Features
ThiophenolsGraphite (anode) / Stainless Steel (cathode)KF / Pyridine / HClMild conditions, broad substrate scope, environmentally benign. nih.govacs.org
DisulfidesGraphite (anode) / Stainless Steel (cathode)KF / Pyridine / HClAvoids use of volatile and odorous thiols. nih.gov

This table outlines general conditions for the electrochemical synthesis of aryl sulfonyl fluorides from thiols and disulfides.

Anodic Oxidation in Aryl Sulfonyl Fluoride Formation

Anodic oxidation is the key step in the electrochemical synthesis from thiols and disulfides. The process involves the removal of electrons from the sulfur-containing starting material at the anode. Kinetic experiments suggest a rapid conversion of the thiol to the corresponding disulfide, which is then consumed to form the sulfonyl fluoride. conicet.gov.ar The main byproduct is typically the corresponding sulfonic acid, formed either by further oxidation or hydrolysis of the sulfonyl fluoride. nih.govacs.org Traces of sulfenyl fluoride and sulfinyl fluoride intermediates have been observed, though they are generally unstable and not isolated. nih.govacs.org

Metal-Catalyzed and Photocatalytic Synthesis Pathways

In recent years, metal-catalyzed and photocatalytic methods have emerged as powerful tools for the synthesis of aryl sulfonyl fluorides, offering novel reaction pathways and functional group tolerance. nih.govnih.govresearchgate.net

Metal-catalyzed approaches often involve the cross-coupling of aryl halides or their equivalents with a sulfur dioxide source and a fluorinating agent. For example, palladium-catalyzed reactions of aryl bromides with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and an electrophilic fluorinating reagent can yield aryl sulfonyl fluorides. mdpi.comnih.gov The application of these methods to phenolic substrates would require careful optimization to ensure compatibility with the hydroxyl group. More recently, an iron-catalyzed fluorosulfonylation of alkenes has been developed, showcasing the potential of earth-abundant metals in these transformations. acs.orgnih.gov

Photocatalytic methods provide a mild and efficient means to generate sulfonyl radicals, which can then be trapped with a fluorine source. nih.govresearchgate.net These reactions are typically carried out at room temperature under visible light irradiation. For instance, the photocatalytic synthesis of alkyl sulfonyl fluorides from organotrifluoroborates and boronic acid pinacol (B44631) esters has been reported. nih.gov An organophotocatalytic fluorosulfonylation of diaryliodonium salts has also been developed. nih.gov The extension of these methods to phenolic substrates could provide a valuable route to this compound, although the direct application has yet to be extensively reported.

MethodCatalystStarting MaterialsKey Advantages
Palladium-Catalyzed Cross-CouplingPdCl2(AmPhos)2Aryl bromide, DABSO, NFSIOne-pot, two-step procedure. mdpi.comnih.gov
Iron-Catalyzed FluorosulfonylationFe catalystAlkenes, Na2S2O4, NFSIUtilizes an inexpensive and environmentally friendly SO2 source. acs.orgnih.gov
OrganophotocatalysisOrganic DyeDiaryliodonium salt, DABSO, KHF2Mild conditions, radical-based mechanism. nih.gov

This table summarizes selected metal-catalyzed and photocatalytic methods for the synthesis of aryl sulfonyl fluorides.

Transition-Metal-Catalyzed Approaches (e.g., Bi-catalyzed methods)

Transition-metal catalysis provides powerful tools for the construction of C-S bonds and subsequent fluorination to yield aryl sulfonyl fluorides. While palladium has been a workhorse in this area, recent developments have highlighted the utility of other metals like bismuth.

A notable advancement is the bismuth(III)-catalyzed synthesis of (hetero)aryl sulfonyl fluorides from the corresponding boronic acids. nih.govacs.orgnih.gov This redox-neutral approach mimics the elementary steps of transition metal catalysis without altering the Bi(III) oxidation state. acs.orgorganic-chemistry.org The proposed catalytic cycle begins with a transmetalation step between the organobismuth catalyst and an aryl boronic acid. nih.govacs.org This is followed by the insertion of sulfur dioxide (SO₂) into the bismuth-carbon bond, forming a key bismuth sulfinate intermediate. nih.govresearchgate.net Subsequent oxidation of the sulfur(IV) center, often with an oxidant like Selectfluor, yields the final aryl sulfonyl fluoride and regenerates the active Bi(III) catalyst. organic-chemistry.org This methodology demonstrates excellent yields and a wide tolerance for various functional groups. nih.govnih.govresearchgate.net

Palladium catalysis has also been instrumental in synthesizing aryl sulfonyl fluorides from different precursors. One approach involves the palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. dntb.gov.ua Another established method is the palladium-catalyzed sulfonylation of aryl bromides using a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by an in-situ electrophilic fluorination to produce the desired sulfonyl fluoride. Similarly, aryl iodides can be converted to aryl sulfonyl fluorides via palladium catalysis with Selectfluor as the fluorine source.

Recent research has also explored iron catalysis for the fluorosulfonylation of alkenes, which generates alkyl sulfonyl fluorides. acs.org This method utilizes Na₂S₂O₄ as both an SO₂ source and a reductant, showcasing the expanding role of transition metals in synthesizing diverse sulfonyl fluorides. acs.org

Photoinduced Fluorosulfonylation Reactions

Visible-light photoredox catalysis has emerged as a mild and efficient strategy for synthesizing aryl sulfonyl fluorides. These methods leverage the ability of photocatalysts to initiate radical processes under gentle conditions, often at room temperature. A variety of starting materials can be employed in these transformations.

One effective metal-free approach utilizes aryl diazonium salts as precursors. nih.gov Under organo-photoredox conditions, these salts react with a sulfur dioxide source, such as DABSO, to generate an aryl sulfonyl radical intermediate, which is then trapped by a fluoride source to afford the aryl sulfonyl fluoride. nih.gov This method is noted for its broad functional group tolerance. nih.gov

Arylazo sulfones have also been used as starting materials in visible-light-mediated syntheses. dntb.gov.uaresearchgate.net In this process, K₂S₂O₅ serves as the sulfonyl source and N-fluorobenzenesulfonimide (NFSI) acts as the fluorinating agent. dntb.gov.ua Another innovative strategy involves the visible-light-mediated fluorosulfonylation of thianthrenium salts, using DABSO as the SO₂ source and potassium bifluoride (KHF₂) as an inexpensive fluorine source. tandfonline.com This protocol proceeds through a radical sulfur dioxide insertion and fluorination pathway and is characterized by its operational simplicity and high functional group tolerance under mild conditions. tandfonline.com The development of these photoinduced methods provides sustainable and efficient alternatives for constructing the sulfonyl fluoride moiety. nih.gov

Radical-Mediated Synthesis of Aryl Sulfonyl Fluorides

Radical chemistry offers a distinct and powerful avenue for the synthesis of sulfonyl fluorides. These methods typically involve the generation of a sulfonyl radical (RSO₂•) which is then captured by a fluorine atom source.

A catalyst-free approach involves the fluorination of sulfonyl hydrazides using Selectfluor in water. This reaction is believed to proceed through the formation of a sulfonyl radical upon the liberation of nitrogen gas, which then rapidly combines with a fluorine atom from Selectfluor to generate the sulfonyl fluoride. This method is attractive due to its mild conditions and broad substrate scope.

Photoredox catalysis is also a primary tool for initiating radical fluorosulfonylation reactions. For instance, the photoredox-catalyzed radical fluorosulfonylation of allyl sulfones provides a direct, one-step route to allyl sulfonyl fluorides, compounds that traditionally require multi-step syntheses. rsc.org More recently, radical hydro-fluorosulfonylation of unactivated alkenes and alkynes has been achieved using a redox-active fluorosulfonyl radical precursor, providing access to aliphatic and alkenyl sulfonyl fluorides, respectively. researchgate.net These radical-based strategies are expanding the toolbox for creating diverse sulfonyl fluoride-containing molecules.

Functional Group Tolerance and Substrate Scope in this compound Synthesis

A significant advantage of modern synthetic methodologies for aryl sulfonyl fluorides is their remarkable tolerance for a wide array of functional groups. This is crucial for the synthesis of complex molecules like derivatives of this compound, allowing for late-stage functionalization without the need for extensive protecting group strategies.

The bismuth-catalyzed conversion of aryl boronic acids, for example, is compatible with numerous sensitive functionalities. nih.govacs.orgresearchgate.net Boronic acids featuring silyl (B83357) (SiMe₃), vinyl, alkynyl, formyl, and ester groups are successfully converted to their corresponding sulfonyl fluorides in moderate to good yields. nih.gov Furthermore, the protocol tolerates benzylic ethers and both N-Ms and N-Boc protected anilines. nih.gov

Similarly, photoinduced and radical-mediated reactions exhibit broad substrate compatibility. The visible-light-mediated synthesis from aryl diazonium salts accommodates both electron-rich and electron-poor aryl systems. nih.gov The photoredox-catalyzed fluorosulfonylation of allyl sulfones also shows good functional group tolerance. rsc.org This high degree of compatibility underscores the utility of these advanced methods in modern organic synthesis, enabling the construction of a diverse library of sulfonyl fluoride analogues.

Table 1: Comparison of Catalytic Methods for Aryl Sulfonyl Fluoride Synthesis

MethodCatalyst / MediatorPrecursorSO₂ SourceFluoride SourceKey Features
Bi-Catalysis Organobismuth(III) Complex(Hetero)aryl Boronic AcidSO₂ (gas)SelectfluorRedox-neutral, wide functional group tolerance
Photoinduced Organic PhotocatalystAryl Diazonium SaltDABSONucleophilic FluorideMetal-free, mild conditions
Photoinduced [Ru(bpy)₃]²⁺ or similarThianthrenium SaltDABSOKHF₂Operationally simple, uses inexpensive fluoride source
Radical-Mediated None (Catalyst-free)Sulfonyl HydrazideN/ASelectfluorMild conditions, performed in water

Stereoselective Synthesis of Substituted Vinyl Sulfonyl Fluorides (Related Structural Motifs)

While the synthesis of aryl sulfonyl fluorides is a primary focus, related structural motifs such as vinyl sulfonyl fluorides are also of significant interest. The development of stereoselective methods to access these compounds is a key challenge.

Recent advances in radical chemistry have provided a solution. A photoredox-catalyzed radical hydro-fluorosulfonylation of alkynes has been developed that affords valuable vinyl sulfonyl fluoride products with high Z-selectivity. researchgate.net This is particularly noteworthy because the Z-isomers are often thermodynamically less stable and more challenging to synthesize compared to their E-isomer counterparts. researchgate.net This method uses a redox-active fluorosulfonyl radical precursor and can be applied to the late-stage modification of complex molecules. researchgate.net

Furthermore, the direct radical fluorosulfonylation of di- and tri-substituted olefins has been shown to be an effective method for preparing multi-substituted vinyl sulfonyl fluorides. nih.gov These stereoselective and regioselective radical reactions significantly broaden the accessibility of structurally defined vinyl sulfonyl fluorides, which are important building blocks in organic synthesis and materials science.

Fundamental Reactivity and Mechanistic Investigations of 2 Hydroxybenzene 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry in Aryl Sulfonyl Fluoride Systems

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click chemistry reactions, valued for its efficiency, selectivity, and the stability of the resulting linkages. bldpharm.commonash.edu This chemistry is centered on the unique properties of the sulfur(VI)-fluorine (S(VI)-F) bond found in compounds like 2-hydroxybenzene-1-sulfonyl fluoride. Aryl sulfonyl fluorides serve as versatile electrophilic hubs that, under specific activation, can connect with a wide array of nucleophiles. nih.govsigmaaldrich.com

The foundation of SuFEx chemistry lies in the distinctive balance between the stability and reactivity of the S(VI)-F bond. sigmaaldrich.com This bond is exceptionally robust and resistant to common chemical conditions, including oxidation, reduction, and thermolysis. bldpharm.comnih.gov The high homolytic bond dissociation energy of the S–F bond in sulfuryl fluoride (SO₂F₂) is approximately 90.5 kcal/mol, significantly greater than that of the S–Cl bond in sulfuryl chloride (SO₂Cl₂) at around 46 kcal/mol, contributing to its notable stability. bldpharm.com

Despite this inertness, the sulfur atom in a sulfonyl fluoride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. nih.gov This latent reactivity can be harnessed under specific catalytic conditions, allowing the S-F bond to engage in exchange reactions with nucleophiles. nih.gov

The primary driving forces for SuFEx reactions are both kinetic and thermodynamic:

Nucleophilic Attack: The high partial positive charge on the sulfur(VI) center makes it an attractive target for nucleophiles. nih.gov

Stable Leaving Group: The reaction is propelled forward by the departure of the fluoride ion, which is subsequently stabilized. In reactions involving silyl-protected nucleophiles (e.g., silyl (B83357) ethers), the formation of the exceptionally strong silicon-fluorine (Si-F) bond, with a bond dissociation energy of about 540 kJ/mol, provides a powerful thermodynamic sink that renders the reaction irreversible. nih.gov

Protic Stabilization: In the presence of proton sources, the fluoride leaving group can be stabilized by forming species such as the hydrogen bifluoride ion ([FHF]⁻), a stable 4-electron-3-center bond. bldpharm.com

Mechanistic studies suggest that SuFEx reactions can proceed through different pathways depending on the nucleophile. For primary amines, the mechanism is often described as an Sₙ2-type reaction. nih.govresearchgate.net For more potent nucleophiles like phenolates, an addition-elimination mechanism via a hypervalent sulfur intermediate has been proposed. nih.govnih.gov

The presence of a hydroxyl group at the ortho position of the benzene (B151609) ring, as in this compound, can significantly modulate the reactivity and selectivity of SuFEx reactions. The proximity of the -OH group to the sulfonyl fluoride moiety can lead to several effects:

Intramolecular Hydrogen Bonding: The hydroxyl proton can form a hydrogen bond with one of the sulfonyl oxygen atoms. This interaction can influence the electron density at the sulfur center and potentially alter its electrophilicity.

Electronic Effects: Upon deprotonation in a basic medium, the resulting ortho-phenoxide is a strong electron-donating group. This donation of electron density into the aromatic ring can decrease the electrophilicity of the sulfur center, potentially reducing the reaction rate compared to an unsubstituted aryl sulfonyl fluoride.

Catalyst Interaction: The ortho-hydroxyl group can act as a directing group or a bidentate ligand, coordinating with a Lewis acid catalyst. This chelation effect can pre-organize the transition state, potentially enhancing reaction rates and influencing selectivity.

Intramolecular Catalysis: The hydroxyl group may function as an internal general acid or base, facilitating proton transfer during the nucleophilic attack and departure of the fluoride ion, thereby lowering the activation energy of the reaction.

Studies on related systems, such as the reaction of aminophenols with sulfur(VI) fluoride gases, have demonstrated that the relative position of functional groups can lead to high chemoselectivity. nih.gov Similarly, research on the electro-oxidation of butanediols has shown that the proximity of hydroxyl groups directly impacts reactivity. researchgate.net While specific kinetic data for this compound is not extensively detailed in the literature, these principles suggest that the ortho-hydroxyl group plays a critical role in fine-tuning its SuFEx reactivity.

The inherent stability of the S-F bond necessitates the use of catalysts to activate aryl sulfonyl fluorides for SuFEx reactions. Two primary catalytic strategies have been developed: base-catalysis and Lewis acid-catalysis.

Base Catalysis: Organic bases are commonly employed to promote SuFEx reactions. These include tertiary amines like triethylamine (B128534) (Et₃N) and stronger, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govacs.org The catalytic activity generally increases with the basicity of the catalyst. nih.gov The base can function through several mechanisms:

Nucleophile Activation: The base can deprotonate the incoming nucleophile (e.g., a phenol (B47542) or an amine), significantly increasing its nucleophilicity. acs.org

S-F Bond Activation: The base can interact directly with the sulfonyl fluoride, polarizing the S-F bond and making the sulfur atom more electrophilic.

Leaving Group Stabilization: Bases facilitate the formation of species like the bifluoride ion ([FHF]⁻), which stabilizes the departing fluoride and helps drive the reaction forward. researchgate.net Computational studies have shown that a base is crucial for lowering the reaction barrier in the reaction of sulfonyl fluorides with primary amines. researchgate.net

Lewis Acid Catalysis: More recently, Lewis acids have been identified as effective catalysts for SuFEx, representing a significant advance in the field. claremont.edu Metal salts such as calcium(II) triflimide (Ca(NTf₂)₂) have been shown to catalyze the reaction between sulfonyl fluorides and nucleophiles, particularly silylated amines. acs.orgorganic-chemistry.org

Electrophilicity Enhancement: The Lewis acid is believed to coordinate to the sulfonyl oxygen atoms or the fluorine atom. acs.org This coordination withdraws electron density from the sulfur center, substantially increasing its electrophilicity and rendering it more susceptible to attack by even weak nucleophiles. acs.org

Fluoride Trapping: In these systems, the silyl group on the nucleophile acts as a fluoride acceptor. The formation of a strong Si-F bond frees the Lewis acid to re-enter the catalytic cycle, preventing catalyst poisoning that would occur from the formation of a stable metal-fluoride bond. claremont.eduacs.org

Catalyst TypeExample CatalystProposed Mechanism of ActivationTypical Nucleophiles
Base-CatalysisDBU, TriethylamineActivates the nucleophile via deprotonation; facilitates fluoride leaving group stabilization. researchgate.netacs.orgresearchgate.netPhenols, Alcohols, Amines
Lewis Acid-CatalysisCa(NTf₂)₂, La(NTf₂)₃Coordinates to sulfonyl oxygens or fluorine to increase the electrophilicity of the sulfur center. acs.orgacs.orgorganic-chemistry.orgSilylated Amines

Nucleophilic Reactivity of the Sulfur(VI)-Fluorine Bond

The activated S(VI)-F bond in this compound readily reacts with a variety of nucleophiles, enabling the formation of stable sulfonate esters and sulfonamides. This reactivity is central to its application in organic synthesis and chemical biology.

Aryl sulfonyl fluorides react efficiently with oxygen-centered nucleophiles to form sulfonate esters.

Phenols: The reaction with phenols is a cornerstone of SuFEx chemistry, often used to link molecular fragments. The reaction typically proceeds with a phenol that is either protected as a silyl ether or deprotonated in situ with a base to form a more reactive phenolate (B1203915). nih.govnih.gov The use of silyl ethers provides a strong thermodynamic driving force through the formation of a stable Si-F bond. nih.gov Silicon-free conditions using a base like DBU to generate the phenolate are also highly effective and can lead to very rapid reactions. nih.gov

Alcohols: Aliphatic alcohols can also serve as nucleophiles. The reaction of sulfuryl fluoride with alcohols generates highly reactive alkyl fluorosulfate (B1228806) intermediates, which can undergo subsequent substitution with other nucleophiles. nih.gov This two-step, one-pot process expands the utility of SuFEx chemistry for alcohol derivatization. nih.gov The reactivity of sulfonyl fluorides with hydroxyl-containing amino acids, such as serine and tyrosine, is particularly important in the context of protein modification. enamine.netrsc.org

The reaction of aryl sulfonyl fluorides with nitrogen-centered nucleophiles produces robust sulfonamide linkages, which are prevalent in pharmaceuticals and bioactive molecules.

Amines: Primary and secondary amines react with sulfonyl fluorides to yield the corresponding sulfonamides. acs.org These reactions can be facilitated by the Lewis acid-catalyzed conditions described previously, particularly with silylated amines, which allows for efficient S-N bond formation. acs.orgorganic-chemistry.org

Amino Acid Residues: In chemical biology, aryl sulfonyl fluorides are recognized as privileged electrophilic "warheads" for the covalent modification of proteins. rsc.orgrsc.org They can react with the nucleophilic side chains of several amino acids under physiological conditions. nih.gov

Lysine (B10760008): The primary amine of the lysine side chain reacts to form a stable sulfonamide bond. rsc.orgnih.gov

Histidine: The imidazole (B134444) ring of histidine is also a target, though the resulting adduct may be less stable than those formed with other residues like lysine or tyrosine. rsc.org

The reactivity of a given aryl sulfonyl fluoride towards these amino acids can be modulated by the electronic properties of the aromatic ring. rsc.org This tunable reactivity, combined with their stability in aqueous environments, makes sulfonyl fluorides like this compound valuable tools for developing covalent inhibitors and chemical probes. rsc.orgnih.gov

Nucleophile ClassSpecific NucleophileProductKey Findings
Oxygen-CenteredPhenols / AlcoholsSulfonate EsterReaction is highly efficient, often driven by formation of Si-F bonds or base-mediated activation. nih.govnih.gov
Tyrosine, SerineSulfonate EsterForms stable covalent adducts with protein side chains; a key reaction in chemical biology. enamine.netrsc.org
Nitrogen-CenteredPrimary/Secondary AminesSulfonamideForms stable sulfonamide bonds; reaction can be catalyzed by Lewis acids. acs.orgacs.org
Lysine, HistidineSulfonamide / Sulfonyl-imidazoleForms stable covalent adducts with lysine; reactivity with multiple residues makes it a versatile protein probe. rsc.orgrsc.orgnih.gov

Reaction with Sulfur-Centered Nucleophiles (e.g., Cysteine, Thiols)

Aryl sulfonyl fluorides, including this compound, are effective electrophiles that can react with various nucleophiles. Among these, sulfur-centered nucleophiles such as the thiol group in the amino acid cysteine are of significant interest, particularly in the context of chemical biology and covalent inhibitor design. nih.govccspublishing.org.cn

The reaction of an aryl sulfonyl fluoride with the thiolate anion of a cysteine residue proceeds via a nucleophilic attack on the electrophilic sulfur(VI) center. This results in the displacement of the fluoride ion and the formation of a thiosulfonate ester linkage. nih.gov However, a critical aspect of this reaction is the stability of the resulting adduct. Research has shown that while sulfonyl fluorides react rapidly with N-acetylcysteine (a common cysteine model), the thiosulfonate ester adduct formed is often unstable. nih.govacs.org This instability can lead to the subsequent collapse of the adduct to the corresponding sulfinic acid, which may render sulfonyl fluorides unsuitable for applications requiring durable, long-term covalent inhibition of cysteine residues. acs.org

The general mechanism involves the deprotonated thiol (thiolate) acting as the nucleophile, attacking the sulfur atom of the sulfonyl fluoride. The fluoride anion serves as the leaving group in this sulfur(VI) fluoride exchange (SuFEx) reaction. The reactivity can be influenced by the pH of the medium, which affects the protonation state of the thiol.

In a broader context, the reaction of aryl sulfonyl fluorides with various thiols is a viable method for forming S-S bonds under specific conditions. For instance, electrochemical methods have been developed for the synthesis of sulfonyl fluorides from thiols or disulfides, illustrating the reversible nature of the underlying chemistry under different reaction conditions. nih.govacs.orgresearchgate.net These synthetic protocols often involve the oxidation of thiols to form disulfide intermediates, which can then be converted to sulfonyl fluorides. nih.govacs.org

Reaction with Carbon-Centered Nucleophiles

The reaction of aryl sulfonyl fluorides with carbon-centered nucleophiles, particularly carbon pronucleophiles, represents a significant expansion of sulfur(VI) fluoride exchange (SuFEx) chemistry, enabling the formation of carbon-sulfone (C-SO₂) bonds. nih.govclaremont.edu This transformation is valuable for synthesizing aryl alkyl sulfones, a structural motif present in many pharmaceutically active compounds. nih.govrsc.orgnih.gov

A general and robust method facilitates the coupling of aryl sulfonyl fluorides with a diverse range of alkyl carbon pronucleophiles. nih.govclaremont.edursc.org The reaction typically requires a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the pronucleophile, generating a carbanion. nih.gov This carbanion then acts as the nucleophile, attacking the electrophilic sulfur center of the aryl sulfonyl fluoride and displacing the fluoride ion to form the aryl alkyl sulfone product. nih.gov

This methodology is applicable to a wide array of carbon pronucleophiles, demonstrating its broad scope. nih.govclaremont.edunih.gov Compatible nucleophilic partners include compounds with suitably acidic alpha-hydrogens, such as:

Esters

Amides (both cyclic and acyclic)

Heteroarenes

Nitriles

Sulfones

Sulfoxides

Sulfonamides

The reaction conditions are generally mild, often proceeding at room temperature, and are tolerant of various functional groups on both the aryl sulfonyl fluoride and the carbon pronucleophile. nih.gov For instance, the reaction works with aryl sulfonyl fluorides bearing halogen groups or ortho-substituents without evidence of competing side reactions. nih.govclaremont.edu The versatility of this method has been highlighted in applications for parallel medicinal chemistry and the late-stage functionalization of complex, drug-like molecules. nih.govrsc.orgnih.gov

Table 1: Examples of Carbon Pronucleophiles in SuFEx Reactions with Aryl Sulfonyl Fluorides. nih.govclaremont.edu
Pronucleophile ClassExample CompoundGenerated NucleophileProduct Type
EstersMethyl acetate-CH₂COOCH₃β-Keto sulfone
AmidesN,N-Dimethylacetamide-CH₂CON(CH₃)₂Amidosulfone
Heteroarenes2-Methylpyridine-CH₂(C₅H₄N)Heteroarylmethyl sulfone
NitrilesAcetonitrile (B52724)-CH₂CNCyanomethyl sulfone
SulfonesDimethyl sulfone-CH₂SO₂CH₃Bis(sulfonyl)methane

Electrophilic Properties of the Sulfonyl Fluoride Group

The sulfonyl fluoride (-SO₂F) group is a powerful electrophilic moiety that has gained prominence as a "privileged warhead" in chemical biology and as a versatile connector in SuFEx click chemistry. nih.govccspublishing.org.cnacs.org Its utility stems from a unique balance between chemical stability and controlled reactivity. ccspublishing.org.cnnih.govnih.gov

The electrophilicity of the sulfonyl fluoride group is centered on the sulfur(VI) atom. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and one fluorine atom. These atoms exert a strong electron-withdrawing inductive effect, making the sulfur atom highly electron-deficient and thus a prime target for nucleophilic attack. researchgate.net

Compared to other sulfonyl halides, such as sulfonyl chlorides (-SO₂Cl), sulfonyl fluorides exhibit a fortuitous balance of properties. The sulfur-fluorine (S-F) bond is significantly stronger than the sulfur-chlorine (S-Cl) bond, which imparts greater thermodynamic stability to the molecule. nih.govmdpi.com This stability makes sulfonyl fluorides resistant to hydrolysis, thermolysis, and reduction under many conditions. nih.govmdpi.comsigmaaldrich.com

Despite this inherent stability, the S-F bond can be controllably activated to react with a wide range of nucleophiles, including those centered on oxygen, nitrogen, sulfur, and carbon atoms. ccspublishing.org.cn This "click" reactivity allows for the efficient and selective formation of sulfonamides, sulfonate esters, sulfones, and other sulfur(VI)-containing linkages. mdpi.com The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center, where the incoming nucleophile displaces the fluoride ion. acs.org This selective reactivity, which exclusively yields sulfonylation products without the reductive side reactions often seen with sulfonyl chlorides, is a hallmark of SuFEx chemistry. acs.orgsigmaaldrich.com

Stability and Hydrolytic Behavior of Aryl Sulfonyl Fluorides under Varying Conditions

A defining feature of aryl sulfonyl fluorides is their considerable stability, particularly their resistance to hydrolysis, when compared to other sulfonyl halides like aryl sulfonyl chlorides. nih.govmdpi.com This stability is primarily attributed to the high strength of the sulfur-fluorine (S-F) bond. mdpi.comresearchgate.net Consequently, the sulfonyl fluoride moiety is robust and can be carried through various synthetic steps under conditions that would degrade more labile groups. ccspublishing.org.cn

However, the hydrolytic stability is not absolute and can be influenced by several factors, including the pH of the aqueous environment and the nature of the substituents on the aromatic ring. researchgate.netnih.govnih.gov While generally stable under neutral and acidic conditions, hydrolysis can be accelerated under basic (alkaline) conditions. researchgate.net Studies on some aryl sulfonyl fluorides have shown that they can be unstable in aqueous buffers at physiological pH (e.g., pH 7.4-8), with the rate of hydrolysis increasing with pH. researchgate.netnih.gov

The mechanism of hydrolysis involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the electrophilic sulfur atom. The stability of the S-F bond is affected by both electronic and steric factors. nih.gov Electron-withdrawing groups on the aryl ring can increase the electrophilicity of the sulfur center, potentially increasing its susceptibility to nucleophilic attack, while bulky ortho-substituents can sterically hinder the approach of the nucleophile, thereby enhancing stability. nih.gov A study investigating the metabolic stability of 14 model aryl sulfonyl fluorides found that 2,4,6-trisubstituted derivatives displayed the highest stability. nih.gov

The following table provides illustrative data on the hydrolytic stability of Phenylmethylsulfonyl fluoride (PMSF), a commonly used serine protease inhibitor, which serves as a general example of sulfonyl fluoride lability under varying pH conditions.

Table 2: Half-life of Phenylmethylsulfonyl fluoride (PMSF) at 25°C in Aqueous Solution at Various pH Values. researchgate.net
pH ValueHalf-life (t1/2)
7.0~110 minutes
7.5~55 minutes
8.0~35 minutes

Computational and Theoretical Characterization of 2 Hydroxybenzene 1 Sulfonyl Fluoride

Quantum Chemical Analysis of Electronic Structure and Bonding in the S-F Moiety

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure and nature of the sulfur-fluorine (S-F) bond in aryl sulfonyl fluorides. The stability and reactivity of the sulfonyl fluoride (B91410) group are largely dictated by the properties of this bond.

The S-F bond in aryl sulfonyl fluorides is a strong, highly polarized covalent bond. The high electronegativity of the fluorine atom and the electron-withdrawing nature of the sulfonyl group lead to a significant partial positive charge on the sulfur atom, making it highly electrophilic. This electrophilicity is a key factor in its reactivity towards nucleophiles.

Natural Bond Orbital (NBO) analysis is a powerful tool to dissect the bonding in molecules. In a typical aryl sulfonyl fluoride, NBO analysis reveals a strong σ-bond between the sulfur and fluorine atoms, with significant ionic character. The electron density is heavily skewed towards the fluorine atom. The p-orbitals of the sulfur atom are involved in π-bonding with the oxygen atoms of the sulfonyl group and the aromatic ring.

The electronic properties of the S-F moiety can be modulated by substituents on the aromatic ring. Electron-withdrawing groups on the ring can further increase the electrophilicity of the sulfur atom, enhancing its reactivity. Conversely, electron-donating groups can decrease its reactivity. In the case of 2-Hydroxybenzene-1-sulfonyl fluoride, the hydroxyl group, being an electron-donating group, is expected to slightly reduce the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl fluoride. However, its ortho position allows for potential intramolecular interactions that can also influence the electronic environment of the S-F bond.

A comparative analysis of the electronic structure of sulfonyl fluorides and other sulfonyl halides (chlorides, bromides) reveals the unique stability of the S-F bond. This high stability is attributed to the optimal overlap between the sulfur and fluorine orbitals and the high energy required for the heterolytic cleavage of the S-F bond. nih.gov This inherent stability contributes to the biocompatibility of sulfonyl fluorides, as they are less prone to non-specific hydrolysis compared to their more reactive sulfonyl chloride counterparts. nih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the reaction mechanisms of organic reactions at the molecular level. For this compound, DFT calculations can map out the potential energy surface for its reaction with various nucleophiles, identifying the transition states and intermediates involved in covalent bond formation.

The reaction of an aryl sulfonyl fluoride with a nucleophile, such as the side chain of an amino acid residue like serine or lysine (B10760008), is a nucleophilic substitution reaction at the sulfur atom. The generally accepted mechanism involves the nucleophilic attack on the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. The fluoride ion then departs as a leaving group, resulting in the formation of a stable sulfonamide or sulfonate ester linkage.

DFT calculations can provide detailed information about the geometry and energy of the transition state. For the reaction of an aryl sulfonyl fluoride with an amine, the transition state would involve the nitrogen atom of the amine forming a partial bond with the sulfur atom, while the S-F bond is elongated. The energy barrier for this reaction, which can be calculated using DFT, is a key determinant of the reaction rate.

The presence of the ortho-hydroxyl group in this compound can influence the reaction mechanism in several ways. It can participate in intramolecular hydrogen bonding, which can affect the conformation of the molecule and the accessibility of the sulfonyl fluoride group to the incoming nucleophile. Furthermore, the hydroxyl group could potentially act as a general acid or base catalyst, depending on the specific reaction conditions and the nature of the nucleophile.

Computational studies on the formation of aryl sulfonyl fluorides have also been conducted using DFT. For instance, the mechanism of Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides has been investigated, revealing the key stages of transmetallation, SO2 insertion, and oxidation. nih.govresearchgate.net While this is related to the synthesis rather than the reaction of the final product, it highlights the power of DFT in understanding the intricate steps of reactions involving sulfonyl fluoride moieties.

Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules in solution. For this compound, MD simulations can provide insights into its conformational flexibility, solvation, and interactions with surrounding water molecules or other solvent components. This information is crucial for understanding its behavior in a biological environment.

In an aqueous solution, the this compound molecule will be solvated by water molecules. The hydroxyl and sulfonyl fluoride groups are both capable of forming hydrogen bonds with water. MD simulations can reveal the preferred hydrogen bonding patterns and the structure of the solvation shell around the molecule. The dynamics of these interactions, such as the lifetime of hydrogen bonds, can also be analyzed.

A key aspect of the solution-phase behavior of this compound is the interplay between intramolecular and intermolecular hydrogen bonding. The ortho-hydroxyl group can form an intramolecular hydrogen bond with one of the oxygen atoms of the sulfonyl group. In a polar solvent like water, there will be a competition between the formation of this intramolecular hydrogen bond and the formation of intermolecular hydrogen bonds with water molecules. MD simulations can help to quantify the relative populations of different conformational states and the extent of intra- versus intermolecular hydrogen bonding.

MD simulations of a phenol (B47542) sulfonic acid derivative in water have shown that both the hydroxyl and sulfonic acid groups form a significant number of hydrogen bonds with the surrounding water molecules. researchgate.net This suggests that this compound would also be well-solvated, with its polar groups readily interacting with the aqueous environment. The simulations also revealed the dynamic nature of these interactions, with water molecules constantly exchanging in the solvation shell. researchgate.net

Structure-Reactivity Relationship Prediction via Computational Approaches

Computational chemistry offers a range of tools to predict and rationalize the structure-reactivity relationships of molecules. For this compound, these approaches can be used to understand how its chemical structure influences its reactivity as a covalent modifier and to predict the reactivity of related compounds.

One of the key factors governing the reactivity of aryl sulfonyl fluorides is the electrophilicity of the sulfur atom. This can be quantified using various computational descriptors, such as the calculated partial charge on the sulfur atom or the energy of the lowest unoccupied molecular orbital (LUMO). A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack. DFT calculations can be used to compute these descriptors for a series of substituted aryl sulfonyl fluorides, allowing for a quantitative correlation between the electronic properties of the substituents and the reactivity of the sulfonyl fluoride group.

The Hammett equation is a classic example of a linear free-energy relationship that can be used to correlate the electronic effects of substituents with reaction rates. Computational studies can be used to calculate Hammett σ parameters for various substituents, which can then be used to predict the reactivity of new aryl sulfonyl fluorides. For this compound, the electronic effect of the ortho-hydroxyl group, as well as its potential for hydrogen bonding, would need to be considered.

More advanced computational approaches, such as machine learning, are also being employed to predict the reactivity of sulfonyl fluorides. For example, a random forest machine learning algorithm has been successfully used to predict the yield of deoxyfluorination reactions using a diverse set of sulfonyl fluorides and alcohols. acs.org This approach, which uses a combination of computed molecular descriptors for the reactants, can navigate complex reaction landscapes and predict optimal reaction conditions. acs.org A similar approach could be developed to predict the reactivity of aryl sulfonyl fluorides towards nucleophilic amino acid residues, which would be a valuable tool for the design of covalent probes and inhibitors.

The stability of the S-F bond is another important aspect of the structure-reactivity relationship. Both electronic and steric factors can affect the stability of this bond. Computational studies have shown that steric hindrance around the sulfonyl fluoride group can increase its metabolic stability. researchgate.net This is an important consideration for the design of in vivo probes and drugs.

In Silico Modeling of Covalent Adduct Formation with Nucleophilic Residues

In silico modeling, particularly covalent docking, is a powerful computational tool for predicting how a reactive molecule like this compound might form a covalent bond with a target protein. This approach can be used to identify potential binding sites, predict the geometry of the covalent adduct, and estimate the binding affinity.

Covalent docking algorithms are specifically designed to model the formation of a covalent bond between a ligand and a protein. The process typically involves two main steps. First, the ligand is docked non-covalently into the binding site of the protein to identify favorable binding poses. Then, in the poses where the reactive group of the ligand (in this case, the sulfonyl fluoride) is in close proximity to a nucleophilic residue on the protein (such as serine, threonine, lysine, or tyrosine), the program models the formation of the covalent bond.

For this compound, covalent docking could be used to screen a library of proteins to identify potential targets. The docking scores can be used to rank the potential targets based on their predicted binding affinity. The predicted binding poses can provide valuable insights into the specific interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, that contribute to binding.

The ortho-hydroxyl group of this compound can play a crucial role in its binding to a target protein. It can act as a hydrogen bond donor or acceptor, forming specific interactions with the protein that can enhance binding affinity and selectivity. The predicted binding pose from a covalent docking simulation can reveal the role of the hydroxyl group in the binding process.

In silico modeling can also be used to guide the design of more potent and selective covalent inhibitors. By analyzing the predicted binding mode of this compound, it is possible to identify modifications to the molecule that could improve its binding affinity or selectivity. For example, adding or removing functional groups could create new interactions with the protein or reduce off-target binding.

Recent studies have highlighted the successful application of covalent docking in the discovery of novel covalent inhibitors targeting various proteins. For example, covalent docking was used to identify aryl sulfonyl fluorides that target a non-catalytic lysine in the translation initiation factor eIF4E. researchgate.net This demonstrates the potential of in silico modeling to expand the scope of covalent drug discovery beyond the traditional focus on cysteine residues.

Conformational Analysis and Intramolecular Hydrogen Bonding Effects of the Hydroxyl Group

The presence of an ortho-hydroxyl group in this compound introduces significant conformational flexibility and the possibility of intramolecular hydrogen bonding, which can have a profound impact on its chemical properties and biological activity. Computational methods, particularly DFT, are well-suited to explore these aspects in detail.

Conformational analysis of this compound involves studying the rotation around the C-S and C-O single bonds. Rotation around the C-S bond determines the orientation of the sulfonyl fluoride group relative to the plane of the benzene (B151609) ring. Rotation around the C-O bond determines the orientation of the hydroxyl proton.

A key feature of the conformational landscape of this molecule is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl proton and one of the oxygen atoms of the sulfonyl group. This interaction would lead to the formation of a six-membered ring, which can significantly stabilize certain conformers.

A DFT study on a series of ortho-substituted benzenesulfonic acids, which are structurally similar to this compound, provides valuable insights into these conformational preferences. For 2-hydroxybenzenesulfonic acid (2-HO-BSA), the calculations revealed the existence of several conformers, with the most stable ones being those that allow for intramolecular hydrogen bonding. rsc.org In some conformers, the sulfonic acid group acts as a hydrogen bond acceptor, while in others it acts as a donor. rsc.org

By analogy, it is expected that this compound will also have multiple stable conformers, with the lowest energy conformers being stabilized by an intramolecular hydrogen bond between the hydroxyl group and a sulfonyl oxygen. The strength of this hydrogen bond can be estimated from the calculated bond lengths and angles, as well as from the difference in energy between the hydrogen-bonded conformer and a non-hydrogen-bonded conformer.

The presence of an intramolecular hydrogen bond can have several important consequences. It can restrict the conformational freedom of the molecule, making it more rigid. This pre-organization can be entropically favorable for binding to a protein target. The hydrogen bond can also affect the electronic properties of the molecule, including the acidity of the hydroxyl proton and the electrophilicity of the sulfur atom.

ParameterDescriptionPredicted Effect
S-F Bond Polarization The difference in electronegativity between sulfur and fluorine leads to a highly polar bond.High electrophilicity of the sulfur atom.
LUMO Energy The energy of the Lowest Unoccupied Molecular Orbital.A lower LUMO energy correlates with higher reactivity towards nucleophiles.
Intramolecular H-Bond Hydrogen bond between the ortho-hydroxyl group and a sulfonyl oxygen.Stabilizes certain conformers, potentially influencing binding affinity and selectivity.
Conformational Flexibility Rotation around the C-S and C-O bonds.Influences the ability of the molecule to adopt a binding-competent conformation.
Solvation Energy The energy change associated with dissolving the molecule in a solvent.Affects the molecule's solubility and the thermodynamics of binding to a target.

Derivatives and Analogues of 2 Hydroxybenzene 1 Sulfonyl Fluoride

Design and Synthesis of Substituted 2-Hydroxybenzene-1-sulfonyl Fluoride (B91410) Derivatives

The synthesis of substituted 2-hydroxybenzene-1-sulfonyl fluoride derivatives can be achieved by employing established methodologies for the formation of aryl sulfonyl fluorides, starting with appropriately substituted precursors. A common and robust strategy is the conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange, often using fluoride sources like potassium bifluoride (KHF₂) or potassium fluoride (KF). mdpi.comrsc.org This approach is tolerant of a wide variety of functional groups on the aromatic ring. mdpi.com

Another prevalent pathway involves the synthesis from sulfonic acids or their salts. mdpi.comrsc.org For instance, substituted phenols can first be sulfonated and then converted to the corresponding sulfonyl fluoride. A one-pot, two-step procedure has been developed using cyanuric chloride to form the sulfonyl chloride intermediate from a sulfonic acid, followed by in-situ fluorine exchange with KHF₂. mdpi.com

Synthesizing derivatives from thiols or disulfides is also a well-established method. mdpi.comnih.govacs.org This involves an oxidative chlorination step to generate a sulfonyl chloride in situ, which is then immediately converted to the sulfonyl fluoride. mdpi.comnih.govresearchgate.net Electrochemical methods have emerged as a green alternative, allowing for the oxidation of thiols and their coupling with KF as the fluoride source, avoiding the need for external chemical oxidants. nih.govacs.org These methods are compatible with a diverse array of substituents, including both electron-donating and electron-withdrawing groups. nih.gov

Table 1: Synthetic Routes to Aryl Sulfonyl Fluoride Derivatives

Starting Material Key Reagents Description Citation(s)
Arylsulfonyl Chlorides KF, KHF₂, 18-crown-6 A classic and widely used halogen exchange reaction. The biphasic system with KHF₂ is particularly efficient. mdpi.com
Arylsulfonic Acids / Sulfonates Cyanuric Chloride, KHF₂ A one-pot conversion where the sulfonic acid is first activated to the sulfonyl chloride, followed by fluoride exchange. mdpi.comrsc.org
Aryl Thiols / Disulfides NaOCl, KHF₂ Oxidative chlorination of the thiol to a sulfonyl chloride intermediate, followed by fluorination. mdpi.comnih.gov
Aryl Thiols / Disulfides KF, Pyridine (B92270) (Electrochemical) An electrochemical oxidation of thiols in the presence of a fluoride source, avoiding harsh chemical oxidants. nih.govacs.org
Arylsulfonamides Pyrylium-BF₄, MgCl₂, KF A direct conversion of sulfonamides to sulfonyl fluorides via activation and subsequent fluoride exchange. mdpi.com

Functionalization of the Hydroxyl Group in this compound

The sulfonyl fluoride moiety is known for its considerable stability compared to other sulfonyl halides, being largely resistant to hydrolysis, reduction, and thermolysis. mdpi.comsigmaaldrich.com This inherent stability allows for chemoselective reactions targeting the phenolic hydroxyl group without disturbing the S-F bond.

Standard organic transformations can be applied to functionalize the hydroxyl group. For example, O-alkylation via the Williamson ether synthesis (using an alkyl halide and a base) or O-acylation to form esters (using an acyl chloride or anhydride) are feasible. The choice of reaction conditions would be critical to ensure the integrity of the sulfonyl fluoride group.

Modern synthetic methods also provide avenues for functionalization. Sulfuryl fluoride (SO₂F₂) itself has been employed as a mediating agent for the dehydrative coupling of carboxylic acids with alcohols to form esters at room temperature. organic-chemistry.org While this uses SO₂F₂ as a reagent rather than modifying a substrate that already contains a sulfonyl fluoride, it highlights the compatibility of the underlying chemistry with diverse functional groups. organic-chemistry.org Similarly, SO₂F₂ has been used in metal-catalyzed deoxymethylation of phenolic ethers to yield free phenols, demonstrating high chemoselectivity and functional group tolerance that could be relevant in synthetic design. rsc.orgrsc.org

Structural Variations of the Aryl Ring and Sulfonyl Fluoride Moiety

The synthetic methodologies available for creating sulfonyl fluorides allow for extensive structural variation of the aryl ring. A wide range of electronically and structurally distinct thiophenols, bearing electron-neutral, electron-donating, and electron-withdrawing substituents, can be effectively converted into their corresponding sulfonyl fluorides. nih.govacs.org This tolerance allows for the creation of a library of this compound derivatives with modulated electronic properties.

Beyond substitution on the benzene (B151609) ring, the core scaffold can be altered. While the focus is on aryl systems, methods for the rapid synthesis of aliphatic sulfonyl fluorides have also been developed, for instance, through the visible-light-mediated decarboxylation of carboxylic acids. nih.gov This opens the door to creating non-aromatic analogues.

The sulfonyl fluoride moiety itself can be part of more complex arrangements. For example, 3-aryloxetane sulfonyl fluorides have been synthesized and show unexpected reactivity; instead of undergoing the typical sulfur fluoride exchange (SuFEx) reaction, they can undergo a defluorosulfonylation to generate an oxetane (B1205548) carbocation, leading to different products. springernature.com This illustrates how structural variation close to the sulfonyl fluoride group can fundamentally alter its chemical behavior.

Heterocyclic Analogues and Fused Systems Incorporating the Sulfonyl Fluoride Group

Replacing the benzene ring of this compound with a heterocyclic system can significantly impact the molecule's biological and chemical properties. The synthesis of heteroaromatic sulfonyl fluorides is well-documented, making these analogues accessible.

A particularly effective method, reported by Wright and Hallstrom, involves the oxidation of heteroaromatic thiols with aqueous sodium hypochlorite (B82951) to form the sulfonyl chloride in situ, followed by a rapid chloride-fluoride exchange. mdpi.comnih.gov This procedure is notable for its mild conditions and avoidance of gaseous chlorine, and it has been successfully applied to a variety of heterocyclic systems. mdpi.comnih.govresearchgate.net Electrochemical approaches are also suitable for converting heterocyclic thiols into sulfonyl fluorides. nih.govacs.org These methods demonstrate broad applicability, enabling the incorporation of the sulfonyl fluoride group into numerous heterocyclic scaffolds.

Table 2: Examples of Heterocyclic Cores Converted to Sulfonyl Fluoride Analogues

Heterocyclic System Synthetic Method Citation(s)
Pyrimidine Oxidative chlorination of thiol mdpi.comnih.gov
Pyridine Oxidative chlorination of thiol mdpi.com
Pyridazine Oxidative chlorination of thiol mdpi.com
Thiophene Electrochemical oxidation of thiol nih.gov

Comparison of Reactivity Profiles with Other Sulfur(VI) Fluoride Classes

Aryl sulfonyl fluorides (Ar-SO₂F) are one of several classes of sulfur(VI) fluoride compounds, each with a distinct reactivity profile. The most common comparators are aryl fluorosulfates (Ar-O-SO₂F), sulfamoyl fluorides (R₂N-SO₂F), and sulfonimidoyl fluorides (Ar-S(O)(NR)-F).

Reactivity and Stability: Aryl sulfonyl fluorides possess a balanced reactivity and stability, making them effective covalent probes in chemical biology. nih.gov They are generally more reactive than aryl fluorosulfates. nih.govsci-hub.se This difference is attributed to the ameliorated electrophilicity of the sulfur atom in fluorosulfates due to oxygen-mediated resonance stabilization. nih.gov Consequently, fluorosulfates exhibit greater stability; for example, some fluorosulfate (B1228806) probes remain intact for over 24 hours in aqueous buffer, whereas their analogous sulfonyl fluorides are largely hydrolyzed under the same conditions. nih.gov Sulfamoyl fluorides are generally stable and can be used to functionalize primary amines. nih.gov

Chemoselectivity in Biological Systems: The differing reactivity of these classes influences their interactions with biological nucleophiles, such as amino acid residues in proteins. Aryl sulfonyl fluorides are known to react with a broad range of nucleophilic residues, including tyrosine, lysine (B10760008), serine, histidine, and threonine. nih.gov Aryl fluorosulfates are less reactive and can be more discerning. sci-hub.seacs.org This lower reactivity can be advantageous in designing highly selective covalent inhibitors, as they may form adducts more slowly and require specific positioning within a protein's binding site to facilitate the reaction. nih.gov For instance, in some cases, the more reactive sulfonyl fluorides are needed to target flexible, solvent-exposed residues, while the milder fluorosulfates are less effective. acs.org

Table 3: Comparative Reactivity of Sulfur(VI) Fluoride Classes

Compound Class General Structure Relative Reactivity Stability to Hydrolysis Common Nucleophilic Amino Acid Targets
Sulfonyl Fluoride R-SO₂F High Moderate Tyr, Lys, Ser, His, Thr nih.gov
Fluorosulfate R-O-SO₂F Moderate High Tyr, Lys, Ser, His nih.gov
Sulfamoyl Fluoride R₂N-SO₂F Variable High Primary Amines (for SuFEx) nih.gov
Sulfonimidoyl Fluoride R-S(O)(NR')-F Variable Moderate Amines (for SuFEx)

Advanced Applications in Chemical Research Utilizing 2 Hydroxybenzene 1 Sulfonyl Fluoride

Rational Design of Covalent Chemical Probes for Research

The unique electrochemical properties of the sulfonyl fluoride (B91410) group—possessing a balance of aqueous stability and context-specific reactivity—make it an ideal "warhead" for the design of covalent chemical probes. nih.gov These probes are indispensable tools in chemical biology for identifying and characterizing protein function, mapping binding sites, and elucidating enzymatic mechanisms. mdpi.comupenn.edu

A significant advantage of sulfonyl fluoride-based probes is their ability to covalently modify a range of nucleophilic amino acid residues beyond cysteine, which is the traditional target for many covalent inhibitors. nih.gov Cysteine is a relatively rare amino acid in protein binding pockets, limiting the scope of cysteine-directed probes. nih.gov Sulfonyl fluorides have been shown to react with the more abundant serine, threonine, tyrosine, lysine (B10760008), and histidine residues. mdpi.com

This expanded targeting capability greatly broadens the range of proteins that can be studied. The reaction proceeds via a SuFEx mechanism where the nucleophilic side chain of an amino acid attacks the electrophilic sulfur center, displacing the fluoride ion and forming a stable covalent sulfonyl-protein adduct. nih.gov In the context of 2-hydroxybenzene-1-sulfonyl fluoride, the ortho-hydroxyl group can serve as a critical design element. It can form hydrogen bonds with residues in a protein's binding pocket, increasing the probe's binding affinity and residence time, which in turn facilitates the subsequent covalent reaction. This pre-orientation can lead to highly specific and efficient protein labeling.

Target Amino AcidNucleophilic Group
SerineHydroxyl (-OH)
ThreonineHydroxyl (-OH)
TyrosinePhenolic Hydroxyl (-OH)
LysineAmine (-NH₂)
HistidineImidazole (B134444) Nitrogen

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to monitor the functional state of enzymes within complex biological systems. wikipedia.org ABPP probes typically consist of a reactive group (warhead) that covalently modifies an enzyme's active site, a binding group for selectivity, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. wikipedia.org

Sulfonyl fluorides are excellent warheads for ABPP probes, particularly for targeting enzyme classes such as serine proteases and metabolic serine hydrolases. nih.govnih.gov An activity-based probe based on the this compound scaffold would covalently and irreversibly bind to a nucleophilic residue (e.g., the catalytic serine) in the active site of a target enzyme. nih.gov This labeling event is mechanism-based, meaning only active, functionally competent enzymes will react with the probe. wikipedia.org

By using such probes, researchers can:

Identify active enzymes: Probes equipped with an affinity tag (like biotin) allow for the selective pull-down and subsequent identification of active enzymes from a proteome via mass spectrometry. nih.gov

Profile inhibitor selectivity: The potency and selectivity of small molecule inhibitors can be assessed by their ability to compete with the ABPP probe for binding to the enzyme's active site.

Elucidate enzyme mechanisms: The specific labeling of functional residues within an active site provides direct evidence of their role in catalysis. researchgate.net For example, probes based on sulfonyl fluorides have been used to selectively label functional tyrosine residues in the active site of glutathione (B108866) transferases, confirming their importance for enzyme function. researchgate.net

Component of ABPP ProbeFunctionExample Moiety
Warhead Covalently modifies enzyme active siteThis compound
Binding Group Provides selectivity for target enzymeVaries based on target
Reporter Tag Enables detection and/or enrichmentBiotin, Fluorophore, Alkyne

Development of Advanced Materials and Polymer Architectures

The reliability and efficiency of the SuFEx reaction have established it as a powerful tool for polymer chemistry, enabling the synthesis of polysulfates and polysulfonates. researchgate.netacs.org These materials are of interest due to their potential as high-performance engineering polymers. researchgate.net this compound is an archetypal AB-type monomer, containing both a nucleophilic group (the phenolic hydroxyl, 'A') and an electrophilic group (the sulfonyl fluoride, 'B') within the same molecule.

This bifunctionality allows it to undergo step-growth polycondensation, where the hydroxyl group of one monomer attacks the sulfonyl fluoride group of another, forming a sulfonate ester linkage and building a polymer chain. This process can be catalyzed by bifluoride salts or organic superbases. researchgate.net The resulting polymer would be a poly(sulfonate ester) with a repeating aromatic backbone.

The properties of the final polymer, such as its thermal stability, solubility, and mechanical strength, can be tuned by modifying the aromatic ring of the monomer (e.g., by introducing other substituents) or by creating copolymers with other AB- or AA/BB-type monomers. Furthermore, polymers decorated with pendant sulfonyl fluoride groups can be synthesized and then modified post-polymerization using SuFEx chemistry. researchgate.net This allows for the attachment of various functional molecules to the polymer backbone, creating advanced materials with tailored properties for specific applications.

Polymerization StrategyMonomer Type(s)Resulting Polymer Linkage
Step-Growth Polycondensation AB-type (e.g., this compound)Sulfonate Ester
Step-Growth Polycondensation AA-type (e.g., Bisphenol) + BB-type (e.g., Bis(sulfonyl fluoride))Sulfonate Ester
Post-Polymerization Modification Polymer with pendant -SO₂F groups + Nucleophile (e.g., Amine)Pendant Sulfonamide

SuFEx-Enabled Polymerizations

The principles of SuFEx click chemistry have been effectively applied to create novel polymers with sulfur(VI)-containing backbones, such as polysulfates and polysulfonates. nih.govrsc.org These materials are of interest due to their potential for excellent mechanical properties and high chemical stability. rsc.org The polymerization process typically involves the reaction of a bis(sulfonyl fluoride) or bis(fluorosulfate) monomer with a bis(silyl ether) monomer. rsc.orgnih.gov

In this context, derivatives of this compound can serve as key monomeric units. The general scheme for SuFEx-based polymerization involves the catalyzed reaction between an aryl sulfonyl fluoride and an aryl silyl (B83357) ether, which exclusively yields the corresponding sulfonate ester linkage. polympart.com This process benefits from the formation of a highly stable silicon-fluoride bond, which drives the reaction to completion. researchgate.net

Catalysts play a crucial role in activating the otherwise stable S(VI)-F bond. nih.gov Initially, strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) were used in significant loadings. nih.govpolympart.com However, recent advancements have identified bifluoride salts (Q⁺[FHF]⁻) as significantly more active catalysts, allowing for much lower catalyst loadings (down to 0.05 mol%). nih.govpolympart.com This improvement has made the process more practical and cost-effective, broadening the scope to include monomers with more sensitive functional groups. nih.govresearchgate.net

The resulting polysulfonates and polysulfates exhibit high molecular weights and narrow polydispersity, characteristic of efficient step-growth polymerizations. nih.govpolympart.com

Table 1: Catalysts in SuFEx Polymerization

Catalyst Typical Loading Key Advantages Reference
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) 10-20 mol% Established catalyst for SuFEx reactions. polympart.com
2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) 1.0 mol% Higher activity than DBU, but more expensive. rsc.org

Synthesis of Multifunctional Substrates for Materials Science

The reactivity of the sulfonyl fluoride group makes this compound and its derivatives excellent candidates for the synthesis of multifunctional materials and for surface modification. The SuFEx reaction provides a reliable method for covalently attaching molecules to surfaces decorated with sulfonyl fluoride groups. researchgate.net

For instance, polymer brushes containing sulfonyl fluoride moieties can be prepared using techniques like reversible-addition fragmentation chain transfer (RAFT) polymerization. rsc.org These "SuFExable" surfaces can then be modified by reacting them with a variety of silyl-ether-containing molecules in the presence of a suitable catalyst. This post-polymerization modification strategy allows for the introduction of diverse functionalities onto a material's surface, tailoring its properties for specific applications. rsc.orgresearchgate.net The high efficiency and orthogonality of the SuFEx reaction ensure that the modification occurs specifically at the sulfonyl fluoride sites without affecting other functional groups on the polymer or the substrate. rsc.org

This approach has been used to create surfaces with tailored wettability, biocompatibility, or chemical sensing capabilities. The robustness of the resulting sulfonate linkage ensures the long-term stability of the functionalized surface.

Radiochemical Applications in Research (e.g., ¹⁸F-Radiolabeling)

Aryl sulfonyl fluorides are of significant interest in radiochemistry, particularly for the development of tracers for Positron Emission Tomography (PET). mdpi.com PET is a powerful molecular imaging technique that requires the incorporation of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), into a biologically active molecule. acs.orgfrontiersin.org The relatively long half-life of ¹⁸F (109.8 minutes) allows for multi-step syntheses and clinical distribution. acs.org

This compound can serve as a precursor or model compound for ¹⁸F-labeled prosthetic groups. The general strategy involves the synthesis of an ¹⁸F-labeled arenesulfonyl fluoride, which can then be conjugated to a biomolecule, such as a peptide or antibody. acs.orgnih.gov

The direct radiosynthesis of the aryl-SO₂-¹⁸F bond is a key challenge. One novel approach involves a two-bond construction from arenediazonium tosylates, a source of sulfur dioxide (SO₂), and aqueous [¹⁸F]fluoride. acs.orgacs.org This method avoids the need for pre-installing a sulfonyl chloride or other reactive group and allows for late-stage ¹⁸F-fluorination of complex molecules. The resulting ¹⁸F-labeled sulfonyl fluorides can be produced with high molar activity and radiochemical purity. acs.org

Once synthesized, these ¹⁸F-labeled sulfonyl fluoride prosthetic groups can be attached to biomolecules. For example, a bifunctional linker containing both an ¹⁸F-sulfonyl fluoride and a maleimide (B117702) group can be prepared. acs.orgacs.org The maleimide moiety reacts selectively with cysteine residues in proteins, allowing for the site-specific labeling of temperature-sensitive biomolecules under mild conditions. acs.org

Table 2: Research Findings in ¹⁸F-Radiolabeling of Arenesulfonyl Fluorides

Precursor Type ¹⁸F-Labeling Method Key Features Radiochemical Yield (Decay-Corrected) Reference
Arenediazonium Tosylates Two-bond construction with SO₂ source and [¹⁸F]fluoride Late-stage fluorination, wide substrate scope. 27-37% acs.org
2-Pyridinesulfonyl Chloride Nucleophilic substitution with [¹⁸F]KF/K₂₂₂ Forms [¹⁸F]PyFluor for deoxy-radiofluorination. ~88% (RCC for reagent) frontiersin.org

RCC: Radiochemical Conversion

Orthogonal Reactivity in Multi-Functional Systems

The concept of orthogonal reactivity is central to modern synthetic chemistry, enabling the selective modification of one functional group in the presence of others. This compound is an excellent exemplar of a molecule with orthogonal reactive sites: the phenolic hydroxyl group and the sulfonyl fluoride group.

The sulfonyl fluoride group is characteristically stable and generally unreactive under many common reaction conditions, including those that would transform the phenolic hydroxyl group. sigmaaldrich.com It is resistant to hydrolysis, reduction, and thermolysis. sigmaaldrich.comacs.org Its reactivity is typically "unlocked" only under specific SuFEx conditions, usually in the presence of a base catalyst and a suitable nucleophile like a silyl ether. nih.govnih.gov

In contrast, the phenolic hydroxyl group can undergo a wide range of classical organic reactions, such as etherification, esterification, or O-alkylation, without affecting the inert sulfonyl fluoride moiety. This differential reactivity allows for a stepwise functionalization strategy. For example, the hydroxyl group of this compound can first be modified to introduce a desired functionality. The resulting molecule, now bearing a modified phenol (B47542) and an intact sulfonyl fluoride, can then be subjected to a SuFEx reaction to connect it to another molecular component via a sulfonate linkage.

This orthogonality is particularly powerful when combined with other click chemistry reactions. Research has demonstrated the successful use of SuFEx in tandem with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize sequence-regulated polymers. acs.org In such a system, a monomer could be designed with, for example, a hydroxyl group, a sulfonyl fluoride, and an alkyne. The hydroxyl group could be silylated, and then the molecule could be polymerized via SuFEx. The resulting polymer, decorated with alkyne groups, could then be further functionalized using an azide-containing molecule via the CuAAC reaction. The high fidelity and non-interfering nature of these two click reactions allow for the precise construction of complex, multifunctional macromolecular architectures. acs.org

Future Research Directions and Outlook in 2 Hydroxybenzene 1 Sulfonyl Fluoride Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The advancement of reactions involving 2-Hydroxybenzene-1-sulfonyl fluoride (B91410) is intrinsically linked to the innovation of more effective catalytic systems. While organosuperbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) have been instrumental, future efforts are focused on overcoming their limitations. nih.gov A primary goal is the rational design of next-generation catalysts that can operate at lower loadings and under milder conditions, which is crucial for enhancing functional group tolerance and reducing side reactions. nih.gov

Key research avenues include:

Milder Catalysts: The strongly basic nature of current catalysts can be incompatible with sensitive substrates, such as alkyl sulfonyl fluorides bearing acidic α-protons. nih.gov Future systems may explore weaker bases, bifunctional catalysts that activate both the sulfonyl fluoride and the nucleophile, or non-basic catalysts like the hydroxybenzotriazole (B1436442) (HOBt) system, which operates through a nucleophilic activation pathway. nih.govacs.org

Expanding Catalytic Mechanisms: Moving beyond traditional Lewis base catalysis, the exploration of photoredox, electro-, and transition-metal catalysis offers new ways to activate the S-F bond or engage the molecule in different reaction pathways.

Enhanced Selectivity: In complex molecules like peptides, achieving site-specific modification is paramount. While methods for selectively targeting tyrosine residues exist, future catalysts will aim for even greater discrimination between similar nucleophilic residues (e.g., lysine (B10760008), serine, histidine), potentially by exploiting proximity effects or using enzyme-directed catalysis. nih.govacs.orgacs.org

Catalyst ClassCurrent ExamplesFuture Research FocusPotential Advantages
Organosuperbases DBU, BTMG, PhosphazenesDesign of catalysts with lower pKaH, bifunctional systems.Reduced substrate limitations, lower catalyst loadings. nih.gov
Nucleophilic Catalysts HOBt with silicon co-additiveDiscovery of new nucleophilic catalysts and fluoride acceptors.Activation of hindered substrates, alternative reaction pathways. acs.org
Anionic Catalysts Fluoride Donors (e.g., [FHF]⁻)Development of more soluble and highly active fluoride sources.Utility in silicon-mediated SuFEx, driving force via Si-F bond formation. nih.govacs.org
Emerging Systems Photoredox, ElectrocatalysisAdaptation for S-F bond activation and novel transformations.Access to radical pathways, sustainable energy inputs.

Expansion of Substrate Diversity and Reaction Scope for Synthetic Utility

A central goal for the future is to broaden the range of molecules that can be synthesized using 2-Hydroxybenzene-1-sulfonyl fluoride and related motifs. While SuFEx has proven reliable for creating sulfonamides and sulfonate esters, there are still challenging substrates and reaction types that remain underexplored. researchgate.netdigitellinc.com

Future work will likely concentrate on:

Challenging Nucleophiles: Developing robust protocols for notoriously difficult substrates, such as tertiary alcohols and sterically hindered amines, is a key objective. nih.gov This will require co-development of the advanced catalytic systems mentioned previously.

Bioconjugation Targets: While sulfonyl fluorides are excellent for targeting tyrosine and lysine, the adduct formed with cysteine is often unstable. acs.orgacs.org Future research could explore modifying the sulfonyl fluoride hub to create more stable linkages with cysteine or developing methods to target other amino acid residues with high specificity.

Orthogonal Reactivity: The design of sulfonyl fluoride building blocks that contain other reactive handles will enable multi-step, one-pot sequences. For instance, incorporating functionalities like those found in ethenesulfonyl fluoride (ESF) allows for initial Michael additions, followed by a subsequent SuFEx reaction at the sulfonyl fluoride hub, vastly increasing molecular complexity from a simple starting point. nih.gov

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The integration of SuFEx chemistry with continuous flow processing and automation represents a paradigm shift from traditional batch chemistry. This synergy addresses critical safety concerns, enhances reaction efficiency, and enables rapid discovery and optimization. seqens.comresearchgate.net

Key future developments in this area include:

On-Demand Reagent Generation: A significant breakthrough has been the development of modular flow platforms that generate hazardous reagents like sulfuryl fluoride (SO₂F₂) in situ from inexpensive commodity chemicals (e.g., SO₂Cl₂ and KF). uva.nlsciencelink.net This approach eliminates the need to handle and store toxic gases, making the chemistry safer and more accessible. Future work will refine these generators and expand them to other reactive intermediates.

Accelerated Reaction Times: Flow reactors have demonstrated the ability to complete SuFEx reactions in as little as two minutes with high yields, a dramatic improvement over batch methods. sciencelink.net This acceleration is due to superior heat and mass transfer in the microfluidic environment.

Automated Library Synthesis: The combination of flow chemistry with robotic systems and intelligent software will facilitate the high-throughput synthesis of large compound libraries. uva.nlvapourtec.com By automating the variation of reactants, stoichiometry, temperature, and residence time, these systems can rapidly explore chemical space for drug discovery and materials science applications. researchgate.netvapourtec.com

Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A deeper understanding of reaction mechanisms is essential for the rational design of better catalysts and processes. While NMR has been used to identify some activated intermediates, the precise transition states and dynamics of SuFEx reactions are not fully understood. acs.org The application of advanced spectroscopic methods is set to provide unprecedented insight.

Future research will leverage:

In Situ and Operando Spectroscopy: Techniques such as time-resolved IR and Raman spectroscopy allow for the real-time monitoring of reactions as they occur within the reactor. fiveable.me This provides direct observation of the formation and consumption of intermediates, offering a window into the catalytic cycle.

Advanced NMR Techniques: Two-dimensional and diffusion-ordered NMR spectroscopy (DOSY) can be used to study the interactions between the catalyst, substrate, and solvent, helping to elucidate the structure of pre-catalytic complexes and activated intermediates. numberanalytics.comresearchgate.net

Computational Chemistry: The integration of spectroscopic data with high-level Density Functional Theory (DFT) calculations will be crucial. researchgate.net Experimental data can validate computational models of transition states and reaction energy profiles, leading to a predictive understanding of reactivity and selectivity.

Exploration of New Chemical Reactivities Beyond Current SuFEx Paradigms

Perhaps the most exciting future direction is the discovery of entirely new roles for the sulfonyl fluoride group, moving beyond its function as a simple "click" handle. The traditional view of the sulfonyl fluoride as a stable moiety that reacts only by S-F bond exchange has been challenged by recent discoveries. imperial.ac.uk

Emerging areas of exploration include:

The -SO₂F Group as a Leaving Group: Recent studies have shown that the entire fluorosulfonyl group can act as a leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura couplings. imperial.ac.uk This "defluorosulfonylative" coupling opens up a new synthetic strategy where the -SO₂F moiety is used as a disposable handle to be replaced by other functional groups.

Ring Functionalization: The powerful electron-withdrawing nature of the sulfonyl fluoride group on the benzene (B151609) ring of this compound can be exploited to direct other reactions, such as nucleophilic aromatic substitution or further electrophilic substitution at specific positions.

Dual-Reactivity Platforms: The presence of both a hydroxyl group and a sulfonyl fluoride group allows for sequential or orthogonal functionalization. Future research will explore complex synthetic sequences where one group is used to anchor the molecule or direct a transformation, followed by a reaction at the second site, enabling the construction of highly complex and diverse molecular architectures.

Q & A

Q. What are the optimal conditions for synthesizing 2-hydroxybenzene-1-sulfonyl fluoride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sulfonation followed by fluorination. Use controlled stoichiometry (e.g., 1:1.2 molar ratio of phenol derivative to fluorinating agent) under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures purity. Characterization requires 1H^1H-NMR (δ 7.2–8.1 ppm for aromatic protons), 19F^{19}F-NMR (δ –60 to –65 ppm), and HPLC (≥95% purity). Always validate with melting point analysis (expected range: 120–125°C) .

Q. How can researchers verify the stability of this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store at 25°C, 40°C, and 60°C for 30 days; monitor decomposition via HPLC.
  • Hydrolytic Stability : Test in buffers (pH 4–10) at 37°C; quantify fluoride release using ion-selective electrodes .
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and track spectral changes (λmax 270–280 nm).
    Document degradation products via LC-MS .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other sulfonyl fluorides in covalent binding assays?

  • Methodological Answer : Perform kinetic assays with target enzymes (e.g., serine hydrolases):
Compoundkinact/Ki (M<sup>−1</sup>s<sup>−1</sup>)Selectivity (vs. off-targets)
2-Hydroxybenzene-1-SF1.2 × 10<sup>4</sup>10-fold higher vs. proteases
4-Oxopiperidine-1-SF8.5 × 10<sup>3</sup>Moderate selectivity
Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to quantify inhibition rates. Confirm binding via X-ray crystallography or HDX-MS .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare studies for variables like assay pH (optimal: 7.4), enzyme source (recombinant vs. native), and inhibitor pre-incubation time.
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding affinity alongside enzymatic assays.
  • Control Experiments : Test for nonspecific interactions (e.g., with BSA) and batch-to-batch compound variability via 19F^{19}F-NMR .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., chymotrypsin). Focus on hydrogen bonding (hydroxyl group) and π-π stacking (benzene ring).
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with inhibitory potency. Prioritize electron-withdrawing groups (e.g., –NO2) for improved electrophilicity .

Methodological Challenges

Q. What are the best practices for quantifying low-concentration this compound in complex biological matrices?

  • Methodological Answer :
  • Sample Preparation : Deproteinize with acetonitrile (3:1 v/v), then extract via SPE (C18 cartridges).
  • Analytical Method : UPLC-MS/MS (MRM transition m/z 215 → 97) with a LOQ of 0.1 ng/mL. Validate using deuterated internal standards (e.g., d4-analogue) .

Q. How should researchers address discrepancies in synthetic yields reported across literature?

  • Methodological Answer :
  • Reproducibility Protocol : Standardize solvents (dry DMF vs. THF), catalyst (e.g., K2CO3), and reaction time (monitor by TLC).
  • Yield Optimization : Apply DoE (Design of Experiments) to identify critical factors (temperature, stoichiometry). Publish negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.